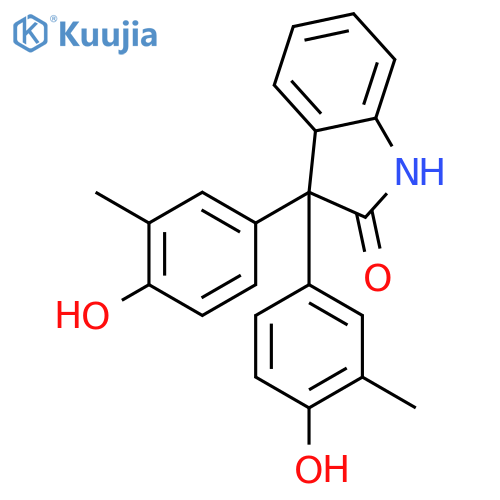Cas no 47465-97-4 (Isatin Bis-cresol)

Isatin Bis-cresol structure
商品名:Isatin Bis-cresol
Isatin Bis-cresol 化学的及び物理的性質
名前と識別子
-
- 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one
- IBK
- Isatin-bis-cresol
- 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on
- Isatin Bis-cresol
- 1,3-DIHYDRO-3,3-BIS(4-HYDROXY-3-METHYLPHENYL)-2H-INDOL-2-ONE
- 3,3-Bis-(4-hydroxy-3-methyl-phenyl)-1,3-dihydro-indol-2-one
- 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one
- MLS000570994
- A827233
- Isatin-bis-cresol(IBK)
- Q27186329
- CHEBI:107976
- AKOS015896163
- W-106072
- 3,3-bis(4-hydroxy-3-methyl-phenyl)oxindole
- 3,3-bis(3-methyl-4-oxidanyl-phenyl)-1H-indol-2-one
- 3,3-Bis(3-methyl-4-hydroxyphenyl)-2-indolinone
- HMS2308P14
- 47465-97-4
- 1,3-Dihydro-3,3-bis(4-hydroxy-m-tolyl)-2H-indol-2-one
- SMR000187058
- BDBM67951
- 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one (IBK=Isatin-bis-cresol )
- EINECS 256-318-7
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-
- 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one; 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-; 3,3-Bis(3-methyl-4-hydroxyphenyl)-2-indolinone
- SCHEMBL234892
- Isatin biscresol
- CHEMBL1589652
- SB64987
- 3,3-Bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one
- NCGC00245607-01
- AC-19474
- FT-0656440
- NS00020822
- DTXSID1052119
- SR-01000474894-1
- 3,3-bis-(3-methyl-4-hydroxyphenyl)-2-oxo-2,3-dihydroindole
- 8JKQ5E4TXE
- 3,3-Bis(3-methyl-4-hydroxyphenyl)-2-indolinone 100 microg/mL in Acetonitrile
- 3,3-Bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one #
- cid_162076
- SR-01000474894
- G78205
- DB-070811
- AE-848/33345043
-
- MDL: MFCD00484556
- インチ: 1S/C22H19NO3/c1-13-11-15(7-9-19(13)24)22(16-8-10-20(25)14(2)12-16)17-5-3-4-6-18(17)23-21(22)26/h3-12,24-25H,1-2H3,(H,23,26)
- InChIKey: ZEKCYPANSOJWDH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C2(C3=CC=CC=C3NC2=O)C4=CC=C(O)C(C)=C4)=CC=C1O
計算された属性
- せいみつぶんしりょう: 345.13600
- どういたいしつりょう: 345.136
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6A^2
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.292
- ふってん: 560.4°Cat760mmHg
- フラッシュポイント: 292.7°C
- 屈折率: 1.667
- PSA: 69.56000
- LogP: 4.13910
Isatin Bis-cresol セキュリティ情報
Isatin Bis-cresol 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
Isatin Bis-cresol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148072-5g |
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one |
47465-97-4 | 95% | 5g |
$393 | 2022-06-11 | |
| TRC | I777500-50mg |
Isatin Bis-cresol |
47465-97-4 | 50mg |
$ 132.00 | 2023-09-07 | ||
| TRC | I777500-1g |
Isatin Bis-cresol |
47465-97-4 | 1g |
$ 1478.00 | 2023-09-07 | ||
| TRC | I777500-500mg |
Isatin Bis-cresol |
47465-97-4 | 500mg |
$883.00 | 2023-05-18 | ||
| Alichem | A199010028-5g |
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one |
47465-97-4 | 95% | 5g |
$435.60 | 2023-09-01 | |
| Chemenu | CM148072-1g |
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one |
47465-97-4 | 95% | 1g |
$145 | 2022-06-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391416-100 mg |
Isatin Bis-cresol, |
47465-97-4 | 100MG |
¥2,181.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391416-100mg |
Isatin Bis-cresol, |
47465-97-4 | 100mg |
¥2181.00 | 2023-09-05 | ||
| Crysdot LLC | CD11120343-5g |
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one |
47465-97-4 | 95+% | 5g |
$392 | 2024-07-17 | |
| Ambeed | A197334-1g |
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one |
47465-97-4 | 95% | 1g |
$735.0 | 2025-02-28 |
Isatin Bis-cresol 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
47465-97-4 (Isatin Bis-cresol) 関連製品
- 125-13-3(Oxyphenisatine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:47465-97-4)Isatin Bis-cresol

清らかである:99%/99%
はかる:250mg/1g
価格 ($):250.0/662.0